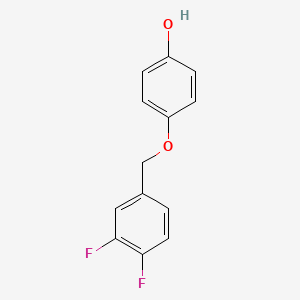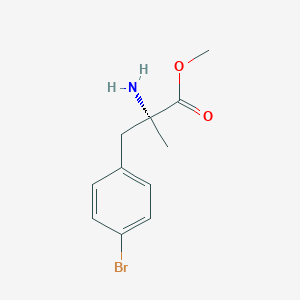![molecular formula C24H17BO2 B8431663 B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid](/img/structure/B8431663.png)
B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid
Vue d'ensemble
Description
B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a phenanthrene moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes the following steps:
Starting Materials: The synthesis begins with 9-bromophenanthrene and 2-naphthaleneboronic acid.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent such as tetrahydrofuran (THF) or toluene.
Procedure: The mixture is heated under reflux conditions for several hours, allowing the coupling reaction to proceed. After completion, the reaction mixture is cooled, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds with aryl halides, producing biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The phenanthrene and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters/Borates: Formed through oxidation of the boronic acid group.
Substituted Phenanthrene/Naphthalene Derivatives: Formed through electrophilic aromatic substitution.
Applications De Recherche Scientifique
B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mécanisme D'action
The mechanism of action of B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The phenanthrene and naphthalene rings contribute to the compound’s stability and electronic properties, enhancing its reactivity and utility in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenanthrene-9-boronic acid
- Naphthalene-2-boronic acid
- Pyrene-1-boronic acid
Uniqueness
B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid is unique due to the combination of the phenanthrene and naphthalene moieties, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical characteristics and reactivity profiles.
Propriétés
Formule moléculaire |
C24H17BO2 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
(6-phenanthren-9-ylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C24H17BO2/c26-25(27)20-12-11-16-13-19(10-9-17(16)14-20)24-15-18-5-1-2-6-21(18)22-7-3-4-8-23(22)24/h1-15,26-27H |
Clé InChI |
XYTJBFVTIVKXLD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)(O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-methanol](/img/structure/B8431615.png)



![N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide](/img/structure/B8431646.png)





![N-[(4-bromo-2-fluoro-phenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8431706.png)
